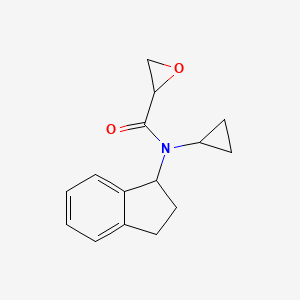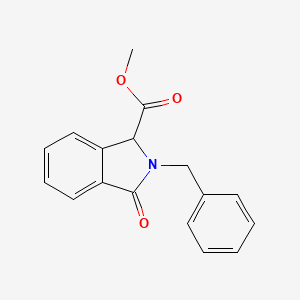![molecular formula C26H23N5O3 B2486311 N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-53-9](/img/structure/B2486311.png)
N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolopyrimidines are a significant class of heterocyclic compounds that exhibit a wide range of biological activities and have potential applications in medicinal chemistry. The core structure of triazolopyrimidines, which includes both triazole and pyrimidine rings, is known for its versatility in chemical modifications, allowing for the synthesis of various derivatives with desired properties.
Synthesis Analysis
The synthesis of triazolopyrimidines and their derivatives often involves multi-step chemical reactions, starting from simple precursors such as amino-triazoles, carboxamides, and various aldehydes. For example, triazolopyrimidines can be prepared by the reduction of trisubstituted thiazolo[3,2-a]pyrimidinones, leading to a rearrangement into triazolopyrimidines under certain conditions (Lashmanova et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by X-ray diffraction data, showcasing the arrangement of atoms within the molecule. The structure elucidates the positioning of substituents around the core triazolopyrimidine ring, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation and tautomerism, which are instrumental in modifying their chemical properties for specific applications. The reactivity of these compounds can be attributed to the functional groups attached to the core structure, allowing for the synthesis of a wide array of derivatives (Desenko et al., 1998).
Applications De Recherche Scientifique
Biological and Antioxidant Activity
A study demonstrated the synthesis of a series of triazolopyrimidines with significant antimicrobial and antioxidant activities. These compounds were synthesized using the Biginelli protocol, characterized by various spectroscopic techniques, and evaluated for their biological activities, indicating their potential as leads for the development of new antimicrobial agents with antioxidant properties (Gilava et al., 2020).
Synthetic Methodologies and Derivative Exploration
Another area of research involves the rearrangement and synthesis of related triazolopyrimidines, showcasing the chemical versatility of these compounds and their derivatives. For example, the conversion of thiazolopyrimidines into triazolopyrimidines through specific reactions demonstrates the compound's utility in generating structurally diverse derivatives, which could be valuable in various scientific applications (Lashmanova et al., 2019).
Antibacterial and Antifungal Activities
The efficacy of triazolopyrimidine derivatives in inhibiting bacterial and fungal growth has been investigated, highlighting the potential of these compounds in addressing antimicrobial resistance challenges. The synthesis of novel series of triazolopyrimidines and their assessment for antibacterial and antifungal activities underscore their significance in the development of new antimicrobial strategies (Chauhan & Ram, 2019).
Supramolecular Chemistry Applications
Triazolopyrimidines also find applications in supramolecular chemistry, as seen in the synthesis of novel pyrimidine derivatives that serve as ligands for co-crystallization, leading to the formation of complex supramolecular structures. These applications demonstrate the compound's utility in materials science and nanotechnology (Fonari et al., 2004).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-17-23(25(32)30-21-13-6-7-14-22(21)33-2)24(31-26(29-17)27-16-28-31)18-9-8-12-20(15-18)34-19-10-4-3-5-11-19/h3-16,24H,1-2H3,(H,30,32)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOSZGXXUOCBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

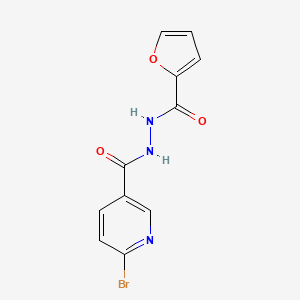
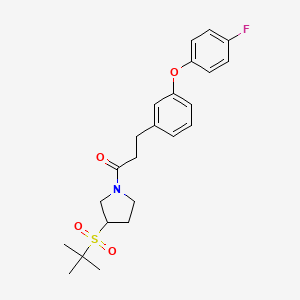
![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)
![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)
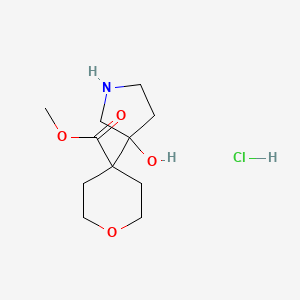
![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)
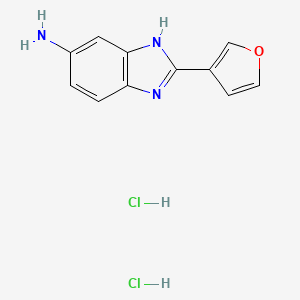
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)
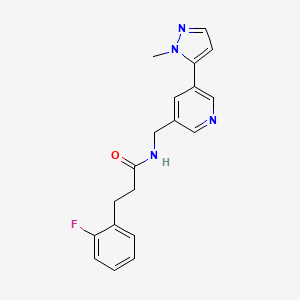
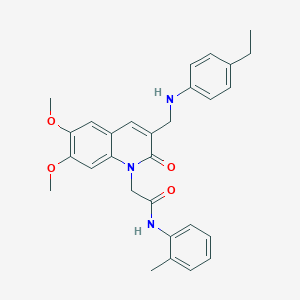
![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)
